

(3-Chlorobenzyl)phosphonic acid molecular weight

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Compound of Interest

Compound Name: (3-Chlorobenzyl)phosphonic acid

CAS No.: 80395-11-5

Cat. No.: B3285445

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An In-depth Technical Guide to **(3-Chlorobenzyl)phosphonic Acid**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

(3-Chlorobenzyl)phosphonic acid is a bifunctional organic compound that has emerged as a valuable tool for researchers and scientists in the field of drug development. Its structure, featuring a phosphonic acid group attached to a 3-chlorinated benzyl moiety, makes it a compelling candidate for various biomedical applications. The phosphonic acid functional group serves as a stable and non-hydrolyzable mimic of a phosphate group, a ubiquitous component of biological systems. This bioisosterism is the cornerstone of its utility, allowing it to act as a competitive inhibitor for enzymes that process phosphate-containing substrates, such as phosphatases and kinases.[1][2][3]

Furthermore, the 3-chloro substituent on the aromatic ring provides a strategic tool for medicinal chemists. This halogen atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity within the target protein's active site through specific halogen bonding or steric interactions. This guide provides a comprehensive overview of the core

physicochemical properties, a validated synthesis protocol, characterization methods, and the rationale behind its applications in modern drug discovery.

Physicochemical and Structural Properties

The defining characteristic of **(3-Chlorobenzyl)phosphonic acid** is the phosphonic acid group (-PO(OH)₂). This group is highly polar and capable of engaging in multiple hydrogen bonds, both as a donor and an acceptor. It is also a strong chelator of divalent and trivalent metal cations. These properties are analogous to those of the phosphate moiety, underpinning its role as a bioisostere.^{[4][5]} The presence of the C-P bond makes it resistant to enzymatic cleavage by phosphatases, a crucial attribute for developing stable therapeutic agents.^{[2][3]}

Table 1: Core Properties of **(3-Chlorobenzyl)phosphonic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₈ ClO ₃ P	[6][7]
Molecular Weight	206.56 g/mol	[6][7]
CAS Number	80395-11-5	[6]
Appearance	Typically a white to off-white solid	[8]
Solubility	Soluble in polar solvents like water and alcohols	

Synthesis and Characterization

Synthetic Strategy: The Precursor Approach

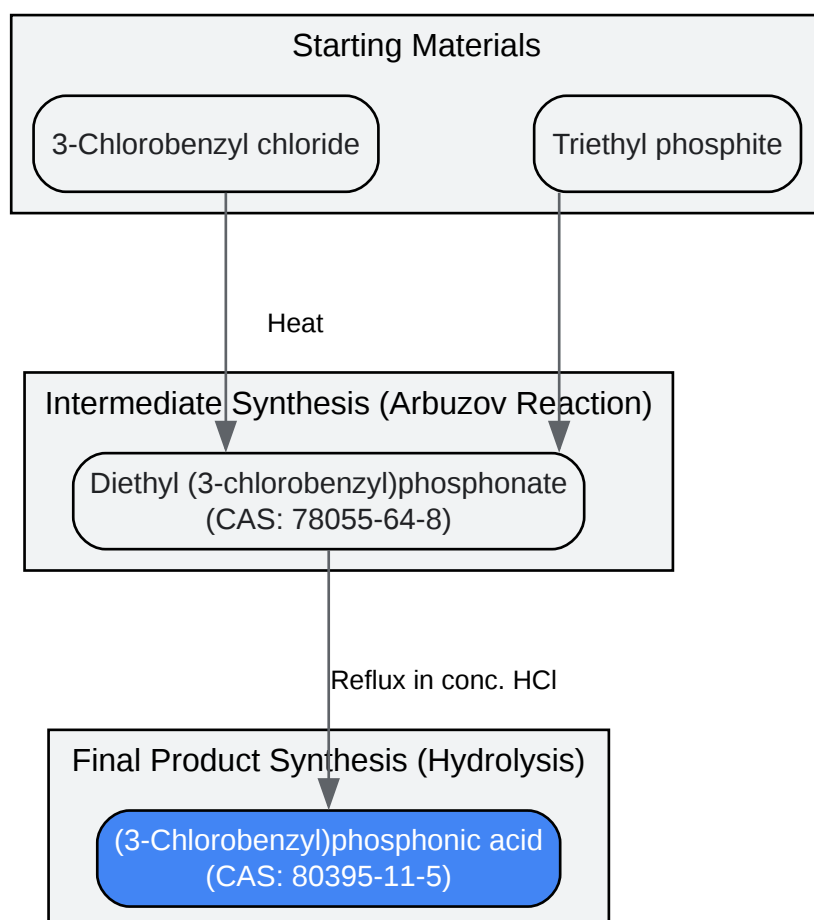
The most reliable and common method for preparing **(3-Chlorobenzyl)phosphonic acid** involves a two-step process. Direct phosphonation of 3-chlorobenzyl chloride is often challenging and can lead to side products. Therefore, a more controlled approach is favored:

- **Arbuzov Reaction:** Synthesis of a dialkyl phosphonate ester, such as Diethyl (3-chlorobenzyl)phosphonate, from 3-chlorobenzyl chloride and a trialkyl phosphite.

- Hydrolysis: Cleavage of the phosphonate ester groups to yield the final phosphonic acid.

This precursor-based strategy is advantageous because the intermediate phosphonate ester is less polar and more amenable to purification by standard techniques like silica gel chromatography. The subsequent hydrolysis is typically a high-yielding and clean reaction.

Synthesis Workflow Diagram



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Caption: General synthesis workflow for **(3-Chlorobenzyl)phosphonic acid**.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of the commercially available Diethyl (3-chlorobenzyl)phosphonate to the target phosphonic acid. The use of concentrated hydrochloric acid is a robust and widely employed method for phosphonate ester dealkylation.[9]

Materials:

- Diethyl (3-chlorobenzyl)phosphonate (1 equivalent)
- Concentrated Hydrochloric Acid (~12 M, 37%)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Diethyl (3-chlorobenzyl)phosphonate.
- Acid Addition: Carefully add an excess of concentrated hydrochloric acid (typically 10-20 volumes relative to the phosphonate ester).
 - Causality Explanation: A large excess of aqueous HCl is used to ensure the reaction goes to completion by providing both the acidic catalyst and the water required for hydrolysis, pushing the equilibrium towards the product.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C). Maintain a gentle reflux with vigorous stirring.
 - Causality Explanation: Heating to reflux provides the necessary activation energy to cleave the stable P-O-C ester bonds. The reaction typically requires several hours (4-12 h) for completion.
- Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by withdrawing a small aliquot, neutralizing it, and analyzing via ³¹P NMR to observe the disappearance of the starting phosphonate ester signal and the appearance of the phosphonic acid product signal.

- Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent under reduced pressure using a rotary evaporator. This will remove excess HCl and water. c. The resulting crude product, often an oil or solid, can be induced to crystallize by adding a small amount of a non-polar solvent and cooling. d. Collect the solid product by vacuum filtration, wash with a small amount of cold water or a non-polar solvent to remove residual impurities, and dry under vacuum.

Spectroscopic Characterization

Verifying the identity and purity of the final product is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

- ^1H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.2-7.5 ppm range) and a doublet for the benzylic methylene ($-\text{CH}_2-$) protons around 3.1-3.4 ppm. The doublet arises from coupling to the phosphorus atom ($^2\text{J}(\text{H},\text{P})$ coupling).
- ^{13}C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.
- ^{31}P NMR: This is the most definitive technique. The spectrum will show a single, sharp signal, confirming the presence of a single phosphorus environment. The chemical shift will be distinct from that of the starting phosphonate ester.^[10]

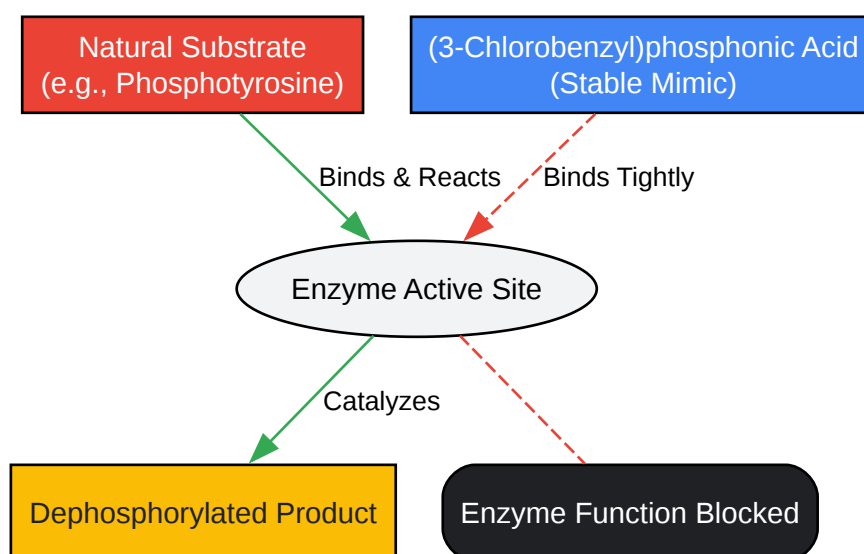
Applications in Drug Development and Research

The utility of **(3-Chlorobenzyl)phosphonic acid** stems from its ability to function as a stable mimic of phosphate-containing biomolecules. This allows it to interact with enzymes in a predictable yet therapeutically advantageous manner.

Enzyme Inhibition: A Non-Hydrolyzable Phosphate Mimic

Many enzymatic reactions involve the transfer or hydrolysis of phosphate groups. Phosphonic acids are excellent candidates for inhibiting such enzymes because their P-C bond is resistant to cleavage, whereas the P-O bond in a natural phosphate ester is labile.^{[2][3]}

- Mechanism of Action: **(3-Chlorobenzyl)phosphonic acid** can act as a competitive inhibitor by binding to the active site of an enzyme that normally binds a phosphorylated substrate. By occupying the active site without undergoing a reaction, it blocks the enzyme's function.
- Target Classes:
 - Protein Tyrosine Phosphatases (PTPs): These enzymes are crucial in cell signaling, and their dysregulation is linked to cancer and metabolic diseases. Phosphonic acids can mimic the phosphotyrosine substrate to inhibit PTPs.
 - Metabolic Enzymes: Enzymes involved in isoprenoid biosynthesis, such as farnesyl pyrophosphate synthase, are validated targets for phosphonate-containing drugs used to treat bone resorption disorders.[3]



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Caption: Competitive inhibition by **(3-Chlorobenzyl)phosphonic acid**.

Bone Targeting Applications

The phosphonic acid moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone.[4] This property can be exploited to deliver therapeutic agents specifically to bone tissue. While **(3-Chlorobenzyl)phosphonic acid** itself is a building block, it can be incorporated into larger molecules designed to treat bone-related diseases like osteoporosis or to target bone metastases.

Safety and Handling

As a strong acid, **(3-Chlorobenzyl)phosphonic acid** should be handled with appropriate care. It is corrosive and can cause severe skin burns and eye damage.[8]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust if handling the solid form. In case of contact, immediately flush the affected area with plenty of water.[8]
- Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container.

Conclusion

(3-Chlorobenzyl)phosphonic acid is a versatile and powerful chemical tool for researchers engaged in drug discovery and development. Its fundamental value lies in its role as a stable, non-hydrolyzable bioisostere of the phosphate group, enabling the rational design of potent and specific enzyme inhibitors. The well-established synthetic routes and clear characterization methods make it an accessible compound for a wide range of scientific investigations. By leveraging its unique physicochemical properties, scientists can continue to probe complex biological systems and develop novel therapeutic interventions for a host of diseases.

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